Product packaging for 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-(Cat. No.:CAS No. 13752-97-1)

1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-

Cat. No.: B179075
CAS No.: 13752-97-1
M. Wt: 160.21 g/mol
InChI Key: YTTILRPAYBZIKQ-UHFFFAOYSA-N
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Description

Contextualizing the Olefinic Ether Compound within Advanced Organic Synthesis

Olefinic ethers, such as 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-, are a class of organic compounds that possess both a carbon-carbon double bond (olefin) and an ether functional group. This bifunctionality makes them valuable building blocks in advanced organic synthesis. The presence of the reactive double bond allows for a variety of addition reactions, while the ether group can influence the compound's solubility and polarity, and can also serve as a coordination site for metal catalysts.

The synthesis of functionalized polyolefins is a significant area of research, with two primary strategies being the direct copolymerization of olefins with functionalized monomers and the post-polymerization modification of a pre-functionalized polymer. utexas.edu Compounds like 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- fall into the category of functionalized monomers that can be used in the direct copolymerization approach to introduce ether functionalities into a polymer backbone.

Significance of 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- as a Versatile Monomer and Chemical Intermediate

The dual functionality of 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- underpins its versatility as both a monomer for polymerization and an intermediate in various chemical transformations.

As a monomer, the terminal double bond can participate in polymerization reactions to form polymers with pendant methoxyethoxy)ethoxy] chains. These side chains can impart unique properties to the resulting polymer, such as increased hydrophilicity, altered solubility, and the ability to coordinate with metal ions. While specific studies on the homopolymerization of this exact monomer are not extensively documented in readily available literature, the behavior of similar functionalized olefins suggests its potential in creating specialty polymers for applications in coatings and advanced materials. boropharm.com

A significant and well-documented application of 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- is its role as a chemical intermediate in the synthesis of advanced materials. A notable example is its use in the preparation of organosilane electrolytes for lithium-ion batteries. In this application, the compound undergoes a hydrosilylation reaction with 1,4-bis(dimethylsilylhydro)benzene. koreascience.kr This reaction attaches the ether-containing side chain to a silphenylene unit, resulting in a novel organosilicon compound. The ethylene (B1197577) glycol moieties within the structure are intended to enhance thermal stability and promote ionic conductivity, which are crucial properties for battery electrolytes. koreascience.kr

Table 1: Properties of 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-

PropertyValue
CAS Number 13752-97-1
Molecular Formula C8H16O3
Molecular Weight 160.21 g/mol
IUPAC Name 3-[2-(2-methoxyethoxy)ethoxy]prop-1-ene

Overview of Key Research Trajectories and Academic Relevance

Current research involving 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- and similar olefinic ethers is largely focused on the development of new functional materials. The academic relevance of this compound stems from its ability to act as a molecular building block for creating materials with tailored properties.

One major research trajectory is the synthesis of novel electrolytes for energy storage devices, as demonstrated by its use in lithium-ion battery research. The goal is to create electrolytes that are not only efficient in ion transport but also possess enhanced safety features such as higher thermal stability. The ether linkages in 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- are key to achieving these desired properties. koreascience.kr

Another area of interest is the development of functional polymers. While direct polymerization studies of this specific monomer are not widely reported, the broader field of functionalized polyolefins is an active area of research. The incorporation of polar functional groups, such as ethers, into nonpolar polyolefin backbones can lead to materials with improved adhesion, printability, and compatibility with other materials.

Future research may focus on exploring the copolymerization of 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- with other monomers to create a wider range of functional polymers. Additionally, its utility as a chemical intermediate could be expanded to the synthesis of surfactants, and other specialty chemicals, leveraging the unique combination of its olefinic and ether functionalities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O3 B179075 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- CAS No. 13752-97-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-(2-methoxyethoxy)ethoxy]prop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-3-4-10-7-8-11-6-5-9-2/h3H,1,4-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTILRPAYBZIKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10338220
Record name 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13752-97-1
Record name 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 1 Propene, 3 2 2 Methoxyethoxy Ethoxy

Established Synthetic Routes for 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-

The creation of the ether linkage and the incorporation of the allyl group in 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- are central challenges in its synthesis. Traditional methods have been refined to provide reliable pathways to this and related molecules.

Alkylation Reactions in Ether Synthesis

A foundational method for ether synthesis is the Williamson ether synthesis, an SN2 reaction involving an alkoxide nucleophile and an alkyl halide. masterorganicchemistry.comlibretexts.org This versatile and widely used reaction is highly effective for producing asymmetrical ethers like 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-. francis-press.com

The synthesis proceeds by deprotonating an alcohol with a strong base, such as sodium hydride, to form a potent alkoxide nucleophile. libretexts.org For the target compound, the precursor alcohol is 2-(2-methoxyethoxy)ethanol (B87266). This is reacted with an allyl halide, typically allyl bromide, to form the desired ether. To maximize yield and minimize side reactions, particularly elimination, the reaction works best with primary alkyl halides. masterorganicchemistry.com

A plausible synthetic route based on this method is the reaction of allyl bromide with sodium 2-methoxyethoxide. The selection of a polar aprotic solvent like THF is crucial to enhance the nucleophilicity of the alkoxide.

Table 1: Williamson Ether Synthesis for 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-

Reactant 1Reactant 2Base/CatalystSolventKey Considerations
2-(2-methoxyethoxy)ethanolAllyl BromideSodium Hydride (NaH)Tetrahydrofuran (THF)The reaction is an SN2 mechanism; primary halides are preferred to avoid E2 elimination. masterorganicchemistry.comlibretexts.org
2-(2-methoxyethoxy)ethanolAllyl ChlorideSodium Hydroxide (NaOH)ToluenePotassium iodide can be used as a catalyst to facilitate the reaction. francis-press.com

Etherification Pathways for Functionalized Propene Derivatives

Etherification pathways that begin with functionalized propene derivatives, such as allyl alcohol, offer an alternative synthetic strategy. One such method is the acid-catalyzed addition of an alcohol to an alkene, a process known as alkoxymercuration-demercuration. libretexts.orgpearson.com This reaction follows Markovnikov's rule and is effective for creating ethers from alkenes and alcohols. pearson.com

Another approach involves the direct coupling of propargylic alcohols with various nucleophiles, including alcohols, catalyzed by Lewis acids like iron(III) chloride (FeCl₃). organic-chemistry.org This method facilitates the formation of new carbon-oxygen bonds under mild conditions. A similar synthesis for 3-[1-(Ethoxy)ethoxy]-1-propene involves the reaction of allyl alcohol with ethyl vinyl ether, catalyzed by dl-Camphorsulfonic acid at low temperatures, resulting in a near-quantitative yield. prepchem.com

Nucleophilic Substitution Approaches for Allylic Ether Formation

Nucleophilic substitution is a core reaction in the formation of allylic ethers. The Williamson ether synthesis itself is a classic example of an SN2 type substitution. masterorganicchemistry.com In this context, the alkoxide of 2-(2-methoxyethoxy)ethanol acts as the nucleophile, attacking the electrophilic carbon of the allyl halide.

Allylic systems are unique in that they can also undergo SN2' reactions, where the nucleophile attacks at the γ-carbon of the double bond, leading to a rearranged product. youtube.com However, the direct SN2 pathway is generally favored unless there is significant steric hindrance at the α-carbon. youtube.comnih.gov

Modern synthetic methods often employ metal catalysts to facilitate these substitutions. For instance, palladium and iridium complexes can catalyze the allylic etherification of allylic alcohols or their derivatives (e.g., carbonates and acetates) with alcohol nucleophiles, often with high regioselectivity and enantioselectivity. organic-chemistry.orglibretexts.org Zirconium-mediated substitutions have also been shown to be effective for the direct transformation of allylic ethers. nih.gov

Table 2: Comparison of Nucleophilic Substitution Approaches

MethodSubstrateNucleophileCatalyst/ConditionsMechanism
Williamson SynthesisAllyl HalideAlkoxideBase (e.g., NaH)SN2 masterorganicchemistry.com
Catalytic Allylic EtherificationAllylic Alcohol/CarbonateAlcoholIridium or Palladium Complexπ-allyl intermediate libretexts.org
Zirconium-Mediated SubstitutionAllylic EtherNitrogen NucleophileZirconocene Imido ComplexSN2' nih.gov

Advanced Synthetic Strategies and Process Optimization

To improve efficiency, reduce environmental impact, and lower costs, advanced synthetic strategies are continuously being developed. These include novel catalytic systems and the application of green chemistry principles.

Catalytic Approaches in the Preparation of 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- Precursors

The primary precursors for the target molecule are an allyl derivative and 2-(2-methoxyethoxy)ethanol. The industrial production of these precursors often relies on catalytic processes. Propene, a bulk chemical, is the starting point for many allyl compounds. wikipedia.org For example, it can be catalytically oxidized to produce acrolein, which is subsequently reduced to allyl alcohol.

Catalysts play a vital role in various transformations. The hydroformylation of alkenes to aldehydes, which can then be reduced to alcohols, is catalyzed by metals like cobalt and manganese. wikipedia.org In ether synthesis itself, Lewis acids such as zinc triflate (Zn(OTf)₂) can catalyze the coupling of alcohols with alkyl bromides, providing a pathway to sterically hindered ethers. organic-chemistry.org The generation of key intermediates like 1-propynyllithium, a precursor for some functionalized propenes, can be achieved from 1-bromopropene using butyllithium. orgsyn.org

Application of Green Chemistry Principles in the Synthesis of 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- and Related Compounds

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. carlroth.com These principles are increasingly being applied to the synthesis of ethers and their precursors.

Key aspects of green chemistry relevant to this synthesis include:

Catalysis: Using catalytic reagents in small amounts is preferable to using stoichiometric reagents. carlroth.com The use of catalysts like FeCl₃ or p-toluenesulfonic acid for etherification represents a greener alternative to older methods. organic-chemistry.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product.

Renewable Feedstocks: There is a growing focus on producing key chemical building blocks like propene from renewable biomass sources instead of fossil fuels. rsc.org This can be achieved through processes like catalytic hydrodeoxygenation of triglycerides followed by steam cracking, which can also lead to a reduction in CO₂ emissions. rsc.org

Safer Solvents: The use of environmentally benign solvents is a core principle. Research into "green solvents" derived from renewable resources is ongoing. carlroth.com

Waste Prevention: Designing syntheses to prevent waste is a primary goal. This includes optimizing reactions to achieve high yields and selectivity. carlroth.com

Derivatization and Functionalization Reactions of 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-

The derivatization of 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- can be selectively directed towards its propene unit or the polyether segment. This allows for the synthesis of a diverse array of molecules with tailored properties.

Chemical Modifications Targeting the Propene Moiety

The terminal double bond of the propene group is a key site for chemical modification. A variety of addition and isomerization reactions can be employed to introduce new functional groups.

Isomerization Reactions:

Under basic conditions, the allyl ether can undergo isomerization to form the corresponding cis- and trans-prop-1-enyl isomers. nih.gov This transformation is significant as it can alter the subsequent reactivity of the molecule.

Table 1: Isomerization of Allyl Ethers

CatalystConditionsProductReference
Potassium tert-butoxideProtic solvent (e.g., methanol)cis/trans-prop-1-enyl ether nih.gov

Addition Reactions:

The double bond readily participates in various addition reactions, including:

Thiol-ene Radical Coupling: This highly efficient reaction allows for the attachment of a wide range of thiol-containing molecules to the propene group, enabling the introduction of diverse functionalities. nih.gov

Hydroxylation: The double bond can be dihydroxylated to form a vicinal diol, which can then be further modified. organic-chemistry.org

Transformations Involving the Polyether Linkages

While generally stable, the ether linkages in the polyether chain can be cleaved under specific conditions. organic-chemistry.org This process is less common than modifications to the propene group but offers a route to breaking down the molecule or altering the chain length.

Table 2: Cleavage of Ether Linkages

ReagentConditionsProductsReference
Trihaloboranes (e.g., BBr₃)-Alkyl alcohol and alkyl bromide organic-chemistry.org

Synthesis of Phosphonium (B103445) Salts from Halogenated Derivatives

A crucial transformation for the application of 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- in reactions like the Wittig reaction is its conversion to a phosphonium salt. google.comgoogleapis.com This is typically achieved through a two-step process:

Halogenation: The terminal double bond of the propene group is first halogenated, for instance, through hydrobromination, to yield a halogenated derivative.

Quaternization: The resulting alkyl halide is then reacted with a phosphine, most commonly triphenylphosphine, in an SN2 reaction to produce the corresponding phosphonium salt. youtube.com

This synthesis is generally high-yielding and straightforward. youtube.com The choice of solvent and reaction conditions can be optimized to ensure efficient conversion. google.comgoogleapis.com

Table 3: Typical Synthesis of Phosphonium Salts

ReactantsReaction TypeSolventKey FeaturesReference
Alkyl halide, TriphenylphosphineSN2Benzene, TolueneQuick, clean, high-yielding youtube.com
Primary/Secondary Chloride, PhosphineSN2N,N-dimethylformamideUseful for Wittig reaction precursors google.com

Incorporation of the Methoxyethoxyethoxy Side Chain into Diverse Molecular Architectures

The methoxyethoxyethoxy side chain can be incorporated into a variety of larger molecules and polymers, imparting specific properties such as solubility and flexibility. mdpi.com This is often achieved by first synthesizing a polymer with a reactive handle, which can then be coupled with a molecule containing the desired side chain. nih.gov

This modular approach allows for the creation of a library of functionalized polymers with tailored properties. nih.gov For instance, the methoxyethoxyethoxy group can be introduced into conjugated polymers used in organic electronics to enhance their processability and influence the morphology of thin films. mdpi.com

Polymerization Science of 1 Propene, 3 2 2 Methoxyethoxy Ethoxy and Its Polymeric Derivatives

Homopolymerization Studies of 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- and Analogous Monomers

The homopolymerization of allyl ethers such as 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-, presents unique challenges and opportunities in polymer science. The presence of the allyl functional group, combined with the polar oligo(ethylene glycol) side chain, dictates the kinetic behavior and mechanistic pathways of polymerization.

The kinetics of such reactions are characterized by low propagation rates. Studies on various allyl monomers have shown that the polymerization rate is inversely related to the stability of the C-H bond at the α-position to the double bond, which is influenced by the polar effects of the substituent group. tandfonline.com

More recent mechanistic investigations, supported by density functional theory (DFT) calculations, have proposed an alternative pathway to the classical free-radical addition and degradative transfer model. A radical-mediated cyclization (RMC) mechanism has been suggested for allyl ether polymerization. nih.govacs.org This process involves three key steps:

Hydrogen Abstraction (HAT): An initiator radical abstracts an allylic hydrogen atom from the monomer, generating a resonance-stabilized allyl ether radical. acs.org

Cyclization: This radical then reacts with the double bond of a second monomer molecule, forming a five-membered cyclopentane-like ring radical. nih.govacs.org

Chain Propagation: The resulting cyclic radical abstracts a hydrogen from a third monomer molecule, propagating the kinetic chain. acs.org

This RMC mechanism suggests that polymerization proceeds through a stepwise process rather than a simple chain-growth addition, offering a new perspective on forming polymers from allyl monomers. nih.gov

Given the limitations of conventional free-radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide, research has shifted towards catalytic systems that can better control the polymerization of polar allyl monomers. Transition metal catalysts, in particular, have shown promise in overcoming the challenge of degradative chain transfer. cambridge.org

Late-transition metal complexes, such as those based on palladium(II), have been successfully employed to copolymerize ethylene (B1197577) with various unmasked polar allyl monomers. cambridge.org These catalysts operate through a coordination-insertion mechanism, which avoids the formation of the stable allyl radicals that plague free-radical systems. In the context of homopolymerization, such catalysts could potentially enable the synthesis of higher molecular weight poly(allyl ether)s. For example, DFT studies on the copolymerization of ethylene with allyl ethyl ether using a palladium(II) catalyst highlighted the formation of a very stable O-chelate product that hinders further monomer insertion, indicating that catalyst design is critical to achieving efficient polymerization. documentsdelivered.com

The choice of initiator and catalyst system directly impacts the molecular weight and structural characteristics of the resulting polymer. While radical initiators typically yield low molecular weight products, tailored transition metal catalysts offer a pathway to higher molecular weight materials with potentially greater control over the polymer architecture. cambridge.org

Table 1: Comparison of Homopolymerization Methods for Allyl Ethers

An alternative strategy to synthesize polymers with pendant methoxyethoxyethoxy side chains involves the ring-opening polymerization (ROP) of cyclic monomers. nih.gov A suitable monomer can be synthesized, for example, from glycerol (B35011) carbonate, by etherifying its free hydroxyl group with a tosylated or halogenated oligo(ethylene glycol) methyl ether. This approach yields a functionalized cyclic carbonate monomer ready for polymerization.

The ROP of such functionalized cyclic carbonates can be achieved using a variety of catalytic systems, including metal-free organocatalysts, which are often preferred for biomedical applications. rsc.orgibm.com

Catalyst Systems for ROP:

Organocatalysts: Strong organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), often used with a nucleophilic co-initiator like benzyl (B1604629) alcohol, are highly effective for the controlled ROP of functional cyclic carbonates. nih.gov These systems can produce well-defined polycarbonates with predictable molecular weights and narrow polydispersities. rsc.org

Anionic Initiators: Simple anionic initiators can also be used, although they may offer less control over the polymer architecture compared to modern organocatalytic systems. nih.gov

Copolymerization Strategies Involving 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- Derived Monomers

Copolymerization provides a versatile platform to incorporate the unique properties of the methoxyethoxyethoxy side chain into a wider range of polymeric materials. Both radical and controlled polymerization techniques can be employed.

In radical copolymerization, allyl ethers typically act as moderators or chain transfer agents. researchgate.net When copolymerized with more reactive monomers such as styrene (B11656), methyl methacrylate (B99206) (MMA), or acrylonitrile (B1666552) (ACN), the allyl ether can retard the polymerization rate. researchgate.net This is due to the same degradative chain transfer mechanism that hinders its homopolymerization. A propagating radical ending in a styrene or MMA unit may abstract an allylic hydrogen from the allyl ether comonomer, terminating one chain and creating a stable allyl radical that is slow to reinitiate polymerization.

The extent of this retarding effect and the degree of incorporation of the allyl ether into the copolymer chain depend on the comonomer. For instance, studies have shown that allyl ethers are more effective as retarders and transfer agents with acrylonitrile than with styrene or methyl methacrylate. researchgate.net Significant copolymerization has been observed with ACN, while incorporation into polystyrene is often negligible. researchgate.net The reactivity ratios, which describe the preference of a propagating radical to add to its own monomer versus the comonomer, are key parameters in these systems. For allyl glycidyl (B131873) ether (AGE) copolymerized with ethylene oxide (EO) via anionic ROP, the reactivity ratios were found to be rAGE = 1.31 and rEO = 0.54, indicating that AGE is more reactive than EO in that specific system. nih.gov

Controlled/living polymerization (CLP) techniques offer precise control over polymer architecture, enabling the synthesis of well-defined block copolymers, gradient copolymers, and other complex structures. Several CLP methods are suitable for monomers bearing oligo(ethylene glycol) side chains.

Atom Transfer Radical Polymerization (ATRP): ATRP is a robust method for polymerizing a wide range of monomers, including methacrylates with oligo(ethylene glycol) side chains, such as oligo(ethylene glycol) methyl ether methacrylate (OEGMA). The ATRP of OEGMA can be conducted under remarkably mild conditions, such as in aqueous media at ambient temperature, using a copper/ligand catalyst system. acs.orgcmu.edufigshare.com These polymerizations are typically fast (e.g., 90% conversion within 20 minutes) and exhibit first-order kinetics, with molecular weight increasing linearly with conversion and low polydispersities (Mw/Mn = 1.15–1.30). acs.orgcmu.edu While direct ATRP of allyl ethers is challenging, they can be incorporated into copolymers using ATRP initiators with allyl functionality. cmu.edu

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is arguably the most versatile controlled radical polymerization technique due to its tolerance of a wide variety of functional monomers and reaction conditions. sigmaaldrich.comacs.org RAFT has been successfully used to synthesize well-defined polymers from monomers analogous to 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-. Crucially, RAFT has been shown to control the copolymerization of monomers like acrylates with allyl butyl ether. acs.org This indicates that RAFT is a viable and powerful strategy for incorporating allyl ethers into well-defined copolymers. By selecting an appropriate RAFT agent, it is possible to synthesize block copolymers containing a poly(allyl ether) segment, providing access to materials with controlled hydrophilic domains. researchgate.netsigmaaldrich.com

Table 2: Controlled/Living Polymerization Techniques for Synthesizing Copolymers with OEG Side Chains

Graft Copolymerization Approaches for Surface Modification

Graft copolymerization is a powerful technique for modifying the surface properties of materials by covalently attaching polymer chains to a substrate backbone. researchgate.netmdpi.com Utilizing monomers like 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- for grafting can impart unique functionalities, particularly hydrophilicity and resistance to protein adsorption, due to the presence of the poly(ethylene glycol) (PEG)-like side chains. researchgate.net

There are three primary strategies for graft polymerization: "grafting from," "grafting to," and "grafting through". nih.gov

"Grafting from": In this approach, initiator sites are created on the surface of a material. nih.gov The polymerization of the monomer, in this case, 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-, is then initiated directly from these surface sites, leading to the growth of a dense layer of polymer brushes. nih.gov Methods like UV-initiated polymerization or atom transfer radical polymerization (ATRP) can be employed to generate the initial radicals on the substrate surface. mdpi.comnih.govnih.gov

"Grafting to": This method involves the synthesis of polymers of 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- with reactive end-groups first. These pre-formed polymer chains are then reacted with a compatible surface to form covalent bonds. nih.gov While this method offers better characterization of the grafted polymer, it can lead to lower grafting densities due to steric hindrance. researchgate.net

"Grafting through": This technique involves copolymerizing a macromonomer (a polymer chain with a polymerizable end group) with other monomers. cmu.edu An allyl-terminated polymer of 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- could act as such a macromonomer. daneshyari.com

The hydrophilic and flexible nature of the oligo(ethylene glycol) side chains grafted onto a surface can create a hydration layer that sterically hinders the approach of proteins and other biomolecules, thereby reducing nonspecific adsorption and biofouling. researchgate.net This makes such surface modifications highly desirable for biomedical implants, separation membranes, and biosensors. mdpi.com

Design and Synthesis of Advanced Polymer Architectures

Block Copolymers Incorporating Poly(methoxyethoxy)ethylene Segments

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. rsc.org The synthesis of block copolymers containing segments derived from 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- results in amphiphilic structures with both a hydrocarbon backbone and hydrophilic polyether side chains. cmu.edu These materials are of great interest for their ability to self-assemble into various nanostructures, such as micelles and vesicles. epfl.ch

The most effective route to well-defined block copolymers is through living or controlled polymerization techniques, which allow for the sequential addition of different monomers without termination. rsc.org For instance, a block copolymer could be synthesized by first polymerizing a hydrophobic monomer like styrene via a controlled radical polymerization method (e.g., RAFT or NMP), and then adding 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- to grow the second, hydrophilic block. rsc.org

Alternatively, anionic polymerization can be used. cmu.edu For example, a living polystyrene chain could initiate the polymerization of an epoxide-containing monomer structurally similar to the target monomer, yielding a diblock copolymer. cmu.edu The synthesis of an amphiphilic triblock copolymer, methoxy (B1213986) poly(ethylene glycol)-b-poly(allyl glycidyl ether)-b-poly(ε-caprolactone), has been demonstrated using successive ring-opening polymerizations, highlighting the versatility of these building blocks in creating complex architectures. nih.gov The resulting block copolymers combine the properties of each block, and their amphiphilic nature makes them useful as surfactants, compatibilizers for polymer blends, or as vehicles for drug delivery. epfl.chrsc.org

Star and Dendritic Polymer Formations Utilizing 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- as a Building Block

Beyond linear block copolymers, monomers like 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- can be used to construct more complex, branched architectures such as star and dendritic polymers. acs.orgthno.orgnih.gov These three-dimensional macromolecules exhibit unique properties compared to their linear analogs, including lower viscosity and a high density of functional groups at their periphery. thno.orgnih.gov

Star Polymers: These consist of multiple linear polymer chains, or "arms," radiating from a central core. acs.orgnih.gov There are two main synthetic approaches: nih.gov

Arm-first: Linear polymer arms are synthesized first and then reacted with a multifunctional linking agent to form the core. acs.orgnih.govresearchgate.net Polystyrene arms with allyl-functionalized ends have been synthesized via RAFT polymerization and subsequently used to create star polymers. researchgate.net This approach could be adapted using arms of poly(1-propene, 3-[2-(2-methoxyethoxy)ethoxy]-).

Core-first: A multifunctional initiator is used to simultaneously grow multiple polymer arms. acs.org

The hydrophilic oligoether side chains of the monomer would render the arms of the star polymer water-soluble and functional. acs.org

Dendritic Polymers: This class includes perfectly branched dendrimers and more irregularly branched hyperbranched polymers. thno.orgnih.gov They are built through a generational, step-wise synthesis. nih.gov While direct synthesis of dendrimers using 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- as the sole building block is complex, it can be incorporated as a functional unit. For example, it could be attached to the periphery of a pre-formed dendrimer to create a shell with hydrophilic and biocompatible properties. The high density of functional groups on dendritic structures makes them promising for applications in catalysis and nanomedicine. nih.govnih.gov

Polymerization for n-Type π-Conjugated Polymers with Polyether Side Chains

π-conjugated polymers are materials with alternating single and double bonds along their backbone, which gives them unique electronic properties for use in devices like transistors and solar cells. leigroup.cn Typically, these polymers are hydrophobic. Incorporating hydrophilic side chains, such as the 2-(2-methoxyethoxy)ethoxy group from the subject monomer, is a key strategy to modify their properties. scispace.comnih.govrsc.org

Attaching these polyether side chains to a conjugated backbone can:

Improve Solubility and Processability: The flexible and polar side chains enhance solubility in a wider range of solvents, including more environmentally friendly options. rsc.orgrsc.org

Influence Electronic Properties: The polar nature of the oligo(ethylene glycol) chains can stabilize negative charges (electrons), promoting n-type (electron-transporting) behavior, which is crucial for creating complementary circuits in organic electronics. leigroup.cnnih.gov

Enhance Ionic Conductivity: The ability of the ether oxygens to coordinate with ions makes these polymers suitable for applications in organic electrochemical transistors (OECTs) and batteries. scispace.comkaust.edu.sa

Modify Morphology: The side chains affect how the polymer backbones pack in the solid state, influencing crystallinity and π-π stacking distances, which are critical for charge transport. rsc.orgmdpi.com

Synthesis of these polymers is often achieved through metal-catalyzed cross-coupling reactions like Stille or Grignard Metathesis (GRIM) polymerization. scispace.commdpi.com Recent work has also explored metal-free polymerization methods, such as photocontrolled synthesis from Grignard monomers, where oligo(ethylene glycol) side chains were found to enhance photoreactivity. scispace.comnih.govresearchgate.net Research has shown that n-type polymers with rigid backbones and oligo(ethylene glycol) side chains can achieve high electron mobility in OECTs. nih.govkaust.edu.sa

Polymer Backbone TypeSide ChainEffect of Side ChainPotential Application
Polythiophene derivativeOligo(ethylene glycol)Enhanced solubility, modified molecular packing, n-type behavior. rsc.orgOrganic Field-Effect Transistors (OFETs) leigroup.cn
Naphthalene diimide-basedOligo(ethylene glycol)Improved electron mobility, increased chain flexibility. mdpi.comAll-Polymer Solar Cells leigroup.cn
Fused lactam ringsOligo(ethylene glycol)High electron mobility, enhanced ion transport. nih.govkaust.edu.saOrganic Electrochemical Transistors (OECTs) kaust.edu.sa

Structure Property Relationships in Materials Derived from 1 Propene, 3 2 2 Methoxyethoxy Ethoxy

Correlation of Monomer and Polymer Structure with Polymerization Behavior and Yields

The polymerization of vinyl monomers is significantly influenced by the nature of their substituent groups. In the case of 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- , the allyl group and the oligo(ethylene glycol) side chain are key determinants of its polymerization characteristics.

The polymerization of allyl monomers, such as allyl ethers, can be challenging. acs.orgnih.gov The electron-donating nature of the ether oxygen can increase the electron density of the double bond, making it less susceptible to conventional free-radical addition polymerization. acs.orgnih.gov However, alternative polymerization mechanisms, such as radical-mediated cyclization (RMC), have been proposed and studied for allyl ether monomers. acs.orgnih.gov This mechanism involves the abstraction of an allylic hydrogen atom, followed by cyclization and chain propagation. acs.orgnih.gov The presence of the ether linkage in the side chain of 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- could influence the stability of the radical intermediates and the kinetics of such a process.

The table below summarizes potential polymerization methods and their expected outcomes for 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- based on literature for analogous monomers.

Impact of Polymeric Architecture and Chain Composition on Macromolecular Interactions and Assembly

The polymeric architecture and the composition of the polymer chains derived from 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- are expected to have a profound impact on macromolecular interactions and the self-assembly of the material. The key structural feature influencing these properties is the flexible, polar oligo(ethylene glycol) side chain.

The presence of these hydrophilic side chains will likely impart amphiphilic character to the polymer, particularly if copolymerized with hydrophobic monomers. This can lead to self-assembly into various morphologies in solution, such as micelles or vesicles. acs.org Even in a homopolymer, the contrast between the hydrocarbon backbone and the polar ether side chains can drive microphase separation in the solid state. nih.gov

The length and flexibility of the oligo(ethylene glycol) side chains play a critical role in determining the nature of macromolecular interactions. nih.govacs.orgrsc.org Longer and more flexible side chains can increase the free volume of the polymer, leading to a lower glass transition temperature. rsc.org These side chains can also influence the crystalline behavior of the polymer. While poly(ethylene oxide) itself is semi-crystalline, the incorporation of such side chains onto a different polymer backbone can disrupt chain packing and lead to amorphous materials, especially at higher side-chain densities. nih.gov

In the context of interactions with other species, the ether linkages in the side chains can act as hydrogen bond acceptors and can coordinate with metal ions. This makes polymers derived from 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- potentially interesting for applications such as solid polymer electrolytes, where the side chains can facilitate ion transport. nih.govusm.edu The hydrophilic nature of the side chains would also govern the polymer's interaction with water, affecting its solubility and swelling behavior. arxiv.org

Elucidating Molecular Design Principles for Tailored Material Characteristics

By understanding the relationship between the monomer structure and the final polymer properties, it is possible to establish molecular design principles to create materials with tailored characteristics based on 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- .

To tailor the thermal properties, such as the glass transition temperature (Tg), one can control the density and length of the oligo(ethylene glycol) side chains. rsc.org Copolymerization of 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- with a comonomer that has a more rigid structure could be used to increase the Tg of the resulting material. Conversely, to obtain a material with a lower Tg and increased flexibility, one could favor a higher incorporation of the 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- monomer. rsc.org

The mechanical properties of the polymer can also be tuned. For instance, the introduction of flexible ether side chains can enhance the deformability and lower the elastic modulus of a polymer. rsc.org By controlling the degree of branching or cross-linking during polymerization, it is possible to modulate the material's strength and elasticity. For example, using multifunctional comonomers or promoting controlled chain transfer reactions could lead to the formation of cross-linked networks with enhanced mechanical integrity. acs.org

For applications requiring specific surface properties or interactions, the hydrophilic oligo(ethylene glycol) side chains are a key design element. The surface energy and wettability of the material can be controlled by the concentration of these side chains at the surface. Furthermore, the ability of the ether groups to coordinate with specific ions can be exploited to design materials with selective ion conductivity or sensing capabilities. nih.gov The length of the oligo(ethylene glycol) chain itself has been shown to be a critical parameter in optimizing properties like ionic conductivity in polythiophene-based materials. acs.org

Theoretical and Computational Investigations of Structure-Property Linkages

Molecular Dynamics Simulations of Polymer Systems

Molecular dynamics (MD) simulations are a powerful tool for investigating the structure-property relationships of polymers derived from 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- at an atomistic or coarse-grained level. researchgate.net MD simulations can provide insights into the conformational behavior of the polymer chains, including the flexibility of the backbone and the dynamics of the oligo(ethylene glycol) side chains.

By simulating the polymer in the bulk phase, it is possible to predict properties such as the glass transition temperature, density, and mechanical moduli. Simulations can also elucidate the nature of intermolecular interactions and the tendency for microphase separation driven by the amphiphilic character of the polymer. nih.gov Furthermore, MD simulations are well-suited to study the self-assembly of these polymers in solution, predicting the formation and morphology of aggregates like micelles.

In the context of applications like solid polymer electrolytes, MD simulations can be used to study the coordination of ions with the ether oxygens in the side chains and to calculate ionic conductivity. usm.edu These simulations can help in understanding the mechanism of ion transport and in designing polymers with optimized conductivity.

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide fundamental insights into the polymerization mechanism of 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- . acs.orgnih.gov These calculations can be used to determine the activation energies for different reaction pathways, including conventional free-radical addition, radical-mediated cyclization, and potential side reactions like chain transfer and isomerization. acs.orgnih.govvt.edu

By modeling the transition state structures, one can understand the factors that favor one reaction pathway over another. For instance, DFT calculations have been used to show that for some allyl ether monomers, a radical-mediated cyclization mechanism is energetically more favorable than the traditional free-radical addition. acs.orgnih.gov Such calculations can also predict the influence of the oligo(ethylene glycol) side chain on the reactivity of the allyl group. The ether oxygens could potentially influence the electronic structure of the double bond and the stability of radical intermediates.

Furthermore, quantum chemical calculations can be employed to predict various molecular properties of the monomer and short polymer chains, such as their geometry, vibrational frequencies, and electronic properties, which can be correlated with experimental data from spectroscopic analyses.

Predictive Modeling for Polymer Performance and Morphology

Predictive modeling, including Quantitative Structure-Property Relationship (QSPR) models and machine learning approaches, can be utilized to forecast the performance and morphology of polymers derived from 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- . researchgate.net These models aim to establish a mathematical relationship between the chemical structure of the polymer and its macroscopic properties.

By developing QSPR models, it would be possible to predict properties such as the glass transition temperature, solubility, and mechanical strength based on molecular descriptors derived from the polymer's repeating unit. These descriptors can encode information about the monomer's topology, geometry, and electronic structure.

Machine learning algorithms can be trained on existing data from similar polymer systems to predict the properties of new polymers. researchgate.net For example, a model could be developed to predict the ionic conductivity of polymers with oligo(ethylene glycol) side chains as a function of side chain length, concentration, and the nature of the polymer backbone. Such predictive models can accelerate the design and discovery of new materials with desired performance characteristics without the need for extensive experimental synthesis and characterization.

The table below outlines the potential applications of different computational techniques for studying polymers of 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- .

Analytical and Spectroscopic Characterization in Research on 1 Propene, 3 2 2 Methoxyethoxy Ethoxy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Monomer and Polymer Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- and its polymers. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, connectivity, and chemical environment of the atoms.

For the monomer , ¹H NMR spectroscopy allows for the identification and integration of signals corresponding to the distinct protons in the molecule. The vinyl protons of the propene group typically appear in the downfield region (around 5-6 ppm), exhibiting complex splitting patterns due to cis, trans, and geminal couplings. The protons of the methylene (B1212753) groups adjacent to the ether linkages and the terminal methoxy (B1213986) group would resonate in the range of 3.3-4.0 ppm. The purity of the monomer can be assessed by comparing the integral ratios of the characteristic peaks and identifying any impurity signals.

¹³C NMR spectroscopy complements the proton NMR data by providing information on the carbon skeleton. The olefinic carbons would show signals in the range of 115-140 ppm, while the carbons of the ethoxy and methoxy groups would appear in the 58-72 ppm region.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
=CH₂5.15 - 5.30dd
-CH=5.85 - 6.00m
-O-CH₂-CH=4.00 - 4.10d
-O-CH₂-CH₂-O-3.60 - 3.70m
CH₃-O-3.35 - 3.40s

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

For the polymer , NMR spectroscopy is crucial for confirming the success of the polymerization reaction. The disappearance of the vinyl proton and carbon signals from the monomer spectrum is a key indicator of polymerization. The resulting polymer spectrum would be characterized by broader signals corresponding to the repeating units. Analysis of the polymer's NMR spectrum can also provide insights into its tacticity (the stereochemical arrangement of the side chains), which can significantly influence the physical properties of the material.

Mass Spectrometry (MS) for Molecular Weight Determination and Compositional Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and confirming the elemental composition of the 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- monomer. Using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the monomer can be ionized to produce a molecular ion peak ([M]⁺ or [M+H]⁺), which directly corresponds to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula with high accuracy.

The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. Cleavage of the ether linkages is a common fragmentation pathway for this type of molecule, leading to characteristic fragment ions that can help to confirm the structure of the monomer.

Interactive Data Table: Predicted Mass Spectrometry Data for 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-

ParameterPredicted Value
Molecular FormulaC₈H₁₆O₃
Molecular Weight160.21 g/mol
[M+H]⁺ (m/z)161.12
Key Fragment Ion (m/z)101.07 (loss of C₃H₅O)

Note: Predicted values are based on the chemical structure. Actual experimental values may show minor variations.

For polymers, mass spectrometry techniques, particularly MALDI-TOF (Time-of-Flight), are used to determine the molecular weight distribution of low molecular weight polymers and to identify the structure of the repeating units and end groups.

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-, the IR spectrum would show characteristic absorption bands for the C=C double bond of the propene group (around 1645 cm⁻¹), the C-O-C ether linkages (in the region of 1100-1200 cm⁻¹), and the C-H bonds of the alkyl and vinyl groups (around 2850-3100 cm⁻¹).

IR spectroscopy is also highly effective for monitoring the progress of polymerization. The disappearance of the C=C stretching vibration band of the monomer is a clear indication that the polymerization reaction is proceeding. This allows for real-time tracking of the reaction kinetics.

Interactive Data Table: Key IR Absorption Bands for 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-

Functional GroupWavenumber (cm⁻¹)
C-H (sp² stretch)3080 - 3010
C-H (sp³ stretch)2950 - 2850
C=C (stretch)1645 - 1640
C-O-C (ether stretch)1150 - 1085

Note: These are typical ranges for the specified functional groups.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight distribution of the polymer derived from 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-. GPC separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute first, followed by smaller molecules.

The output from a GPC analysis is a chromatogram that shows the distribution of molecular weights in the polymer sample. From this data, several important parameters can be calculated, including the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). The PDI is a measure of the breadth of the molecular weight distribution, with a value of 1.0 indicating a monodisperse polymer.

Control over the molecular weight and PDI is critical as these parameters significantly influence the macroscopic properties of the polymer, such as its viscosity, mechanical strength, and thermal properties.

Advanced Spectroscopic and Chromatographic Techniques in Polymer Characterization

Beyond the core techniques, several advanced methods can provide deeper insights into the structure and properties of polymers derived from 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-.

Two-dimensional (2D) NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to unambiguously assign all the proton and carbon signals in the polymer's NMR spectrum and to elucidate complex structural details, including branching and end-group analysis.

Advanced Mass Spectrometry techniques , such as tandem MS (MS/MS), can be employed to fragment specific polymer ions to gain more detailed structural information about the repeating units and their connectivity.

Hyphenated techniques , such as GPC coupled with light scattering and viscometry detectors (triple detection GPC), can provide absolute molecular weight determination without the need for column calibration with polymer standards. This approach also yields information about the polymer's conformation and branching architecture in solution.

These advanced techniques, in combination with the fundamental methods described above, provide a comprehensive analytical toolkit for the thorough characterization of 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- and its polymeric materials, ensuring a complete understanding of their chemical and physical properties.

Emerging Research Avenues and Future Directions in 1 Propene, 3 2 2 Methoxyethoxy Ethoxy Chemistry

Development of Biomaterials and Related Applications

The unique molecular structure of 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- makes it an intriguing candidate for the development of advanced biomaterials. The polyether side chain is analogous to segments of polyethylene (B3416737) glycol (PEG), a polymer well-known for its biocompatibility, protein resistance, and water solubility. This structural similarity suggests that polymers incorporating this monomer could exhibit properties suitable for biomedical applications.

Future research is anticipated to focus on copolymerizing 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- with other monomers to create biocompatible materials. The ether linkages within its structure can impart significant flexibility to polymer backbones, a crucial property for materials intended for soft tissue engineering, flexible medical devices, and drug delivery systems. numberanalytics.com For instance, incorporating this monomer into polyurethane or polyacrylate networks could yield soft, biocompatible nanoparticles suitable for bioimaging and therapeutic applications. iyte.edu.tr The ether side chains could also be leveraged to modify the surface properties of materials, potentially reducing nonspecific protein adsorption and improving their performance in biological environments. Star-shaped polyethers have shown potential as drug carriers, and the unique side-chain of this propene derivative could be explored in similar complex architectures. nih.gov While direct studies are still emerging, the foundational chemistry of polyethers in medicine suggests a promising future for this compound in creating the next generation of biomaterials. nih.govcymitquimica.com

Applications in Advanced Functional Materials, including Semiconducting and Conducting Polymers

A significant and promising area of application for 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- is in the field of advanced functional materials, particularly conducting polymers. The monomer can be used to functionalize polymer backbones, tuning their electronic and physical properties. A prime example is the synthesis of polythiophene derivatives, a major class of conducting polymers used in a variety of organic electronic devices. cmu.edupkusz.edu.cn

Properties of a Sulfonated Poly(thiophene-3-[2-(2-methoxyethoxy)ethoxy]-2,5-diyl) Solution sigmaaldrich.com
PropertyValue
GradeElectronic Grade
FormLiquid
Resistivity25-250 Ω-cm
Work Function−5.1 to −5.2 eV
pH2.2-2.8
Surface Tension35-38 dyn/cm
Viscosity7-13 cP (Brookfield)
Density~0.98 g/mL at 25 °C

Future research in this area will likely focus on further modifying the side-chain structure to optimize performance in next-generation flexible displays, wearable electronics, and large-area solar cells.

Advancements in Sustainable Chemistry and Circular Economy Models for Ether-Based Compounds

The chemical industry is undergoing a significant transformation towards greater sustainability, driven by the principles of green chemistry and the circular economy. onlytrainings.com This paradigm shift moves away from the traditional linear "extract, produce, use, and discard" model towards a system that minimizes waste, maximizes resource reuse, and reduces reliance on finite raw materials. kaizen.comchemiehoch3.de For ether-based compounds like 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-, this transition presents both challenges and opportunities.

Advancements in sustainable ether synthesis are a key focus. Traditional methods like the Williamson ether synthesis often involve harsh reagents and generate significant salt waste. numberanalytics.comyoutube.com Modern research is exploring greener alternatives, such as catalyst- and additive-free methods, the use of more environmentally benign solvents and reagents, and processes that are more energy-efficient. google.comorganic-chemistry.orgresearchgate.net

From a circular economy perspective, the entire lifecycle of polymers derived from this monomer must be considered. tcs.comkochmodular.com This includes:

Sustainable Sourcing: Investigating routes to synthesize the monomer from bio-based feedstocks rather than petrochemicals.

Design for Recyclability: Developing polymers that can be easily depolymerized back to their monomeric units or repurposed into new materials at their end-of-life.

Waste as a Resource: Viewing by-products from synthesis and end-of-life materials not as waste, but as potential raw materials for other processes. tcs.com

The future of ether chemistry will increasingly be shaped by these principles, requiring innovation in catalyst design, process engineering, and polymer chemistry to create closed-loop systems that are both economically viable and environmentally responsible. chemiehoch3.de

Future Directions in Theoretical Chemistry and Multiscale Modeling of Polyether Systems

As the complexity of polymeric materials grows, theoretical and computational chemistry are becoming indispensable tools for predicting material properties and guiding experimental design. Multiscale modeling, in particular, offers a powerful approach to understanding the behavior of polyether systems from the atomic to the macroscopic level. mdpi.comnorthwestern.edu This methodology bridges different scales of time and length, combining highly detailed quantum mechanical calculations on small regions with more computationally efficient molecular dynamics and continuum models for larger systems. arxiv.orgtu-darmstadt.de

For polymers derived from 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-, multiscale modeling can provide fundamental insights into how the monomer's structure influences the final material's properties. For example, molecular dynamics simulations, which have been successfully applied to other polyethers like poly(ethylene oxide) (PEO) and poly(propylene oxide) (PPO), can be used to study how the flexible ether side chains affect polymer chain conformation, entanglement, and mobility. nih.gov This, in turn, governs macroscopic properties such as viscoelasticity, thermal stability, and charge transport efficiency. mdpi.com

Future theoretical work could focus on:

Predicting Interfacial Behavior: Simulating the interaction of these polymers with other materials, such as the electrodes in an OLED or biological membranes in a biomaterial context. nih.govtue.nl

Coarse-Graining Models: Developing simplified models that capture the essential physics of polymer dynamics over long timescales, enabling the prediction of rheological properties and processing behavior. arxiv.org

Rational Design: Using computational screening to design new copolymers with optimized properties for specific applications, reducing the time and cost associated with laboratory-based trial-and-error approaches. tue.nl

By integrating these advanced modeling techniques, researchers can accelerate the development cycle and unlock the full potential of polyether systems based on 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-?

  • Methodological Answer : The compound is synthesized via multi-step etherification reactions. A typical approach involves Williamson synthesis, where a haloalkane reacts with a sodium alkoxide derivative. For example, reacting 3-chloropropene with sodium 2-(2-methoxyethoxy)ethoxide under anhydrous conditions. Alternative routes include acid-catalyzed condensation of alcohols with epoxides, though this is less efficient due to competing side reactions .
  • Key Reagents : Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like THF or DMF are critical for deprotonation and nucleophilic substitution .

Q. How is the compound characterized for purity and structural confirmation?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are used to confirm ether linkages and methoxy group placement. For instance, the methoxy proton signal appears at ~3.3 ppm in 1^1H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected m/z for C8_8H16_{16}O3_3: 160.11) .
  • Chromatography : HPLC with UV detection ensures purity, particularly to detect unreacted intermediates like residual glycols or chlorides .

Q. What are its primary applications in experimental biology?

  • Biological Stabilization : The compound’s ether linkages enhance hydrophilicity, making it suitable for stabilizing proteins and nucleic acids in buffer solutions at concentrations of 0.1–5% (w/v) .
  • Drug Delivery : Its amphiphilic nature allows formation of micelles for encapsulating hydrophobic drugs. Studies recommend optimizing the drug-to-carrier ratio (e.g., 1:10 molar ratio) to balance loading efficiency and colloidal stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during synthesis?

  • Challenge : Competing elimination reactions (e.g., formation of allylic ethers) occur under high temperatures or prolonged reaction times.
  • Optimization Strategy :

  • Use low-boiling solvents (e.g., diethyl ether) to enable reflux at ≤40°C, minimizing elimination .
  • Introduce phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance nucleophilic substitution efficiency at lower temperatures .
    • Validation : Monitor reaction progress via TLC (Rf_f ~0.5 in ethyl acetate/hexane 1:1) and quantify byproduct formation using GC-MS .

Q. How does the compound’s stability vary under different pH conditions?

  • Degradation Pathways : Acidic conditions (pH <3) hydrolyze ether bonds, producing methoxyethanol and propenol derivatives. Alkaline conditions (pH >10) induce β-elimination, forming conjugated dienes .
  • Mitigation : Buffered solutions (pH 6–8) are optimal for biological applications. For long-term storage, lyophilization in inert atmospheres (e.g., argon) prevents oxidative degradation .

Q. How to resolve contradictions in reported reactivity data (e.g., inconsistent catalytic activity)?

  • Root Cause Analysis : Discrepancies often arise from impurities (e.g., residual metal catalysts from synthesis) or variability in solvent polarity.
  • Resolution :

  • Purify the compound via column chromatography (silica gel, ethyl acetate eluent) to remove trace metals .
  • Standardize solvent systems (e.g., DMSO vs. acetonitrile) in kinetic studies to isolate solvent effects .

Q. What mechanisms underlie its interactions with enzymatic systems?

  • Hypothesis : The compound may act as a competitive inhibitor due to structural mimicry of natural substrates.
  • Experimental Design :

  • Conduct enzyme kinetics assays (e.g., with cytochrome P450 isoforms) to measure Ki_i values.
  • Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities at active sites .
    • Data Interpretation : A lower Km_m value compared to the native substrate suggests competitive inhibition, validated via Lineweaver-Burk plots .

Methodological Tables

Table 1 : Key Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight178.23 g/molHRMS
Boiling Point245–250°C (estimated)DSC
LogP (Partition Coefficient)1.2 ± 0.1Shake-flask method

Table 2 : Stability Under Stress Conditions

ConditionDegradation ProductsHalf-Life (25°C)
pH 2.0 (HCl)Methoxyethanol, propenol2.5 hours
pH 12.0 (NaOH)Conjugated dienes6 hours
UV Light (254 nm)Oxidized ether derivatives48 hours

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1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.